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Introduction

Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, known
for its role as a potent neurotransmitter and neuromodulator in the central and peripheral
nervous systems.[1][2] It exerts its biological effects primarily through the neurokinin-1 receptor
(NK1R), a G protein-coupled receptor (GPCR).[1][2] The interaction between Substance P and
the NK1R is implicated in a variety of physiological processes, including pain transmission,
inflammation, and smooth muscle contraction.[1] Upon binding to the NK1R, Substance P
triggers a signaling cascade that leads to the mobilization of intracellular calcium ([Ca?*]i), a
key second messenger in numerous cellular responses.[3][4]

Substance P is metabolized in vivo into various fragments. One such fragment is Substance P
(2-11), also known as Deca-Substance P. While research indicates that N-terminal truncated
metabolites of Substance P, such as SP (2-11), retain the ability to increase intracellular
calcium, detailed quantitative data on the potency of Substance P (2-11) in inducing calcium
mobilization is not extensively reported.[1][4] Therefore, robust and detailed protocols are
essential for researchers to characterize the activity of such fragments.
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These application notes provide a comprehensive protocol for utilizing calcium imaging
techniques to investigate the effects of Substance P (2-11) on intracellular calcium levels in
cells expressing the NK1 receptor. This protocol is designed to enable researchers to
determine the potency and efficacy of Substance P (2-11) and other related compounds.

Data Presentation

The following tables summarize quantitative data for Substance P and its fragment, Substance

P (2-11). This information is critical for experimental design, serving as a reference for

expected outcomes and for the preparation of appropriate compound concentrations.

Table 1: Potency of Substance P and Substance P (2-11) in Functional Assays

Compound Assay Cell Line Parameter Value
Intracellular NK1R-
Substance P Calcium ([Caz*]i)  expressing -log ECso0 (M) 8.5+ 0.3[4]
Mobilization HEK293 cells
To be determined
Intracellular ]
Substance P (2- ] ] NK1R- by the user with
Calcium ([Caz*]i) ] ECso ]
11) o expressing cells the provided
Mobilization
protocol.
NK1R-
cAMP .
Substance P ) expressing -log ECso (M) 7.8 +£0.1[4]
Accumulation
HEK293T cells
NK1R-
Substance P (2- CAMP _
expressing -log EDso (M) -7.4 + 0.08[4]

11)

Accumulation

HEK?293T cells

Table 2: Key Reagents and Recommended Concentrations for Calcium Imaging
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Stock Working

Reagent . . Solvent
Concentration Concentration

Fluo-4 AM 1-5mM 1-5 uM Anhydrous DMSO

Pluronic® F-127

20% (W/v)

0.02-0.04% (W/v)

Anhydrous DMSO

1 M NaOH or
Probenecid 100-250 mM 1-2.5 mM ) )
physiological buffer
Substance P (Positive L mM 1 pM - 10 uM (for Sterile Water or
m
Control) dose-response) appropriate buffer
1 pM - 10 uM (for Sterile Water or
Substance P (2-11) 1mM

dose-response)

appropriate buffer

Signaling Pathways and Experimental Workflows
Substance P /| NK1R Signaling Pathway

Substance P binding to the NK1 receptor initiates a signaling cascade primarily through the

Gaq protein. This activation of Gaq stimulates phospholipase C (PLC), which then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG). IPs diffuses through the cytoplasm and binds to

IPs receptors on the endoplasmic reticulum, triggering the release of stored calcium into the

cytosol. This rapid increase in intracellular calcium concentration is a hallmark of NK1R

activation and can be readily measured using calcium-sensitive fluorescent dyes.

Plasma Membrane

Binds Activates Activates Hydrolyzes
Substance P (2-11) NK1 Receptor Gagq Protein Phospholipase C (PLC) f———————>|

Cytosol
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NK1 Receptor Signaling Pathway for Calcium Mobilization.

Experimental Workflow for Intracellular Calcium
Measurement

The following diagram outlines the general workflow for measuring intracellular calcium
mobilization in response to Substance P (2-11) stimulation using a fluorescent calcium
indicator like Fluo-4 AM.
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Culture NK1R-expressing cells
in a 96-well plate
Load cells with Fluo-4 AM
calcium indicator dye
Wash cells to remove
extracellular dye
(Measure baseline fluorescence]
Add Substance P (2-11)
or control agonist
(Measure fluorescence kinetics)

Analyze data: Calculate
AF/Fo and ECso

Click to download full resolution via product page

Workflow for a Calcium Imaging Assay.
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Experimental Protocols

This section provides a detailed protocol for conducting a calcium imaging experiment to
assess the activity of Substance P (2-11) on cells endogenously or recombinantly expressing
the NK1 receptor.

Protocol 1: Intracellular Calcium Mobilization Assay
using Fluo-4 AM

Materials:

Cells expressing the human NK1 receptor (e.g., HEK293 or CHO cell lines)

o 96-well black, clear-bottom microplates

e Substance P (2-11)

e Substance P (full-length, as a positive control)

e Fluo-4 AM calcium indicator

e Pluronic® F-127

e Anhydrous DMSO

e Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

e Probenecid (optional)

» Fluorescence microplate reader with automated injection capabilities

Procedure:

o Cell Plating:

o Seed NK1R-expressing cells into a 96-well black, clear-bottom microplate at a density of
40,000 to 80,000 cells per well.
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o Culture overnight in a humidified incubator at 37°C with 5% CO: to allow for cell
attachment and formation of a monolayer.

o Preparation of Reagents:

o Substance P (2-11) and Substance P Stock Solutions: Prepare 1 mM stock solutions in
sterile water or an appropriate buffer. Aliquot and store at -20°C or -80°C.

o Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous
DMSO.

o Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) solution in anhydrous DMSO.

o Dye-Loading Solution: On the day of the experiment, prepare the dye-loading solution. For
a final concentration of 4 uM Fluo-4 AM and 0.02% Pluronic® F-127, mix equal volumes of
the Fluo-4 AM and Pluronic® F-127 stock solutions. Dilute this mixture in HBSS with 20
mM HEPES to the final desired concentration. If using probenecid, add it to the loading
solution to a final concentration of 1-2.5 mM to inhibit dye extrusion.

e Cell Loading:

[¢]

Aspirate the culture medium from the cells.

[e]

Wash the cells once with 100 pL of HBSS with 20 mM HEPES.

[e]

Add 100 pL of the dye-loading solution to each well.

(¢]

Incubate the plate at 37°C for 30-60 minutes in the dark.
e Washing:

o Gently wash the cells twice with 100 puL of HBSS with 20 mM HEPES to remove
extracellular dye.

o After the final wash, add 100 uL of HBSS with 20 mM HEPES to each well.

e Measurement:
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o Set the fluorescence microplate reader to measure fluorescence intensity at an excitation
wavelength of ~490 nm and an emission wavelength of ~525 nm.

o Record a baseline fluorescence reading for 10-20 seconds.

o Using the plate reader's automated injector, add 20 pL of a 6X concentrated solution of
Substance P (2-11) or the positive control (Substance P) to achieve the desired final
concentration. A dose-response curve is typically generated using a range of
concentrations.

o Continue to record fluorescence intensity for at least 60-120 seconds to capture the peak
response and subsequent decay.

» Data Analysis:

o The change in fluorescence is typically expressed as the ratio of the fluorescence signal
(F) to the initial baseline fluorescence (Fo), denoted as AF/Fo.

o Plot the peak change in fluorescence against the logarithm of the agonist concentration to
generate a dose-response curve.

o Calculate the ECso value, which is the concentration of the agonist that produces 50% of
the maximal response.

Disclaimer: This protocol is a general guideline and may require optimization for specific cell
types and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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